molecular formula C18H26N2O4 B1679172 Proglumide CAS No. 6620-60-6

Proglumide

Numéro de catalogue B1679172
Numéro CAS: 6620-60-6
Poids moléculaire: 334.4 g/mol
Clé InChI: DGMKFQYCZXERLX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Proglumide is a drug that inhibits gastrointestinal motility and reduces gastric secretions . It acts as a cholecystokinin antagonist, which blocks both the CCK A and CCK B subtypes . It was mainly used in the treatment of stomach ulcers, although it has now been largely replaced by newer drugs for this application .


Synthesis Analysis

Theoretical and experimental methods proved that sulindac and proglumide form a simple eutectic system containing a molar fraction of proglumide of 0.7 at the eutectic point . The product with the eutectic composition, obtained by solvent evaporation, shows a significant improvement in the sulindac dissolution rate compared to the corresponding physical mixture .


Molecular Structure Analysis

Proglumide has a molecular formula of C18H26N2O4 . Its average mass is 334.410 Da and its monoisotopic mass is 334.189270 Da .


Chemical Reactions Analysis

A study found that sulindac and proglumide form a simple eutectic system containing a molar fraction of proglumide of 0.7 at the eutectic point . The product with the eutectic composition, obtained by solvent evaporation, shows a significant improvement in the sulindac dissolution rate compared to the corresponding physical mixture .


Physical And Chemical Properties Analysis

Proglumide has a density of 1.1±0.1 g/cm3, a boiling point of 589.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has a molar refractivity of 91.5±0.3 cm3, a polar surface area of 87 Å2, and a molar volume of 294.2±3.0 cm3 .

Applications De Recherche Scientifique

Application in Hepatic Impairment

  • Scientific Field : Pharmacokinetics and Hepatology .
  • Summary of Application : Proglumide, an orally administered cholecystokinin receptor antagonist, was found to improve nonalcoholic steatohepatitis, reverse liver fibrosis, and decrease the incidence of hepatocellular carcinoma (HCC) in animal models .
  • Methods of Application : In a translational study, subjects with confirmed cirrhosis, Child-Pugh stage A or B, or healthy controls were recruited for a single-dosing study. Baseline urine and blood samples were obtained before administration of proglumide and also collected after ingestion up to 24 h .
  • Results : Peak plasma concentrations (Cmax) of 7847, 9721, and 10,635 ng/mL at about 1 h (Tmax) for healthy controls, subjects with Child-Pugh A, and B cirrhosis, respectively. The serum elimination half time was 3 h. Maximum urine drug concentration (Cmax = 411 µg/mL) was observed at 3 h, and urinary drug concentration declined at 5 h .

Application in Hepatocellular Carcinoma

  • Scientific Field : Oncology .
  • Summary of Application : Proglumide has been found to improve the efficacy of immune checkpoint antibodies in hepatocellular carcinoma (HCC). The cholecystokinin-B receptor (CCK-BR), a potential target for the treatment of HCC, is overexpressed in murine and human HCC and not in normal liver tissue .
  • Methods of Application : Mice bearing syngeneic RIL-175 HCC tumors were treated with phosphate buffer saline (PBS; control), proglumide (a CCK-receptor antagonist), an antibody to programmed cell death protein 1 (PD-1Ab), or the combination of proglumide and the PD-1Ab .
  • Results : Proglumide decreased fibrosis in the tumor microenvironment and increased the number of intratumoral CD8+ T cells in RIL-175 tumors. When proglumide was given in combination with the PD-1Ab, there was a further significant increase in intratumoral CD8+ T cells, improved survival, and alterations in genes regulating tumoral fibrosis and epithelial-to-mesenchymal transition .

Application in Pancreatic Cancer

  • Scientific Field : Oncology .
  • Summary of Application : This application is based on a study on mice that showed reversal inflammation, fibrosis, and acinar ductal metaplasia with proglumide .
  • Methods of Application : This was an investigator-initiated translational research study .
  • Results : The results of this study are not specified in the source .

Application in Hepatic Impairment

  • Scientific Field : Pharmacokinetics and Hepatology .
  • Summary of Application : Proglumide, an orally administered cholecystokinin receptor antagonist, was found to improve nonalcoholic steatohepatitis, reverse liver fibrosis, and decrease the incidence of hepatocellular carcinoma (HCC) in animal models .
  • Methods of Application : In a translational study, subjects with confirmed cirrhosis, Child-Pugh stage A or B, or healthy controls were recruited for a single-dosing study. Baseline urine and blood samples were obtained before administration of proglumide and also collected after ingestion up to 24 h .
  • Results : Peak plasma concentrations (Cmax) of 7847, 9721, and 10,635 ng/mL at about 1 h (Tmax) for healthy controls, subjects with Child-Pugh A, and B cirrhosis, respectively. The serum elimination half time was 3 h. Maximum urine drug concentration (Cmax = 411 µg/mL) was observed at 3 h, and urinary drug concentration declined at 5 h .

Application in Hepatocellular Carcinoma

  • Scientific Field : Oncology .
  • Summary of Application : Proglumide has been found to improve the efficacy of immune checkpoint antibodies in hepatocellular carcinoma (HCC). The cholecystokinin-B receptor (CCK-BR), a potential target for the treatment of HCC, is overexpressed in murine and human HCC and not in normal liver tissue .
  • Methods of Application : Mice bearing syngeneic RIL-175 HCC tumors were treated with phosphate buffer saline (PBS; control), proglumide (a CCK-receptor antagonist), an antibody to programmed cell death protein 1 (PD-1Ab), or the combination of proglumide and the PD-1Ab .
  • Results : Proglumide decreased fibrosis in the tumor microenvironment and increased the number of intratumoral CD8+ T cells in RIL-175 tumors. When proglumide was given in combination with the PD-1Ab, there was a further significant increase in intratumoral CD8+ T cells, improved survival, and alterations in genes regulating tumoral fibrosis and epithelial-to-mesenchymal transition .

Application in Pancreatic Cancer

  • Scientific Field : Oncology .
  • Summary of Application : This application is based on a study on mice that showed reversal inflammation, fibrosis, and acinar ductal metaplasia with proglumide .
  • Methods of Application : This was an investigator-initiated translational research study .
  • Results : The results of this study are not specified in the source .

Application in Hepatic Impairment

  • Scientific Field : Pharmacokinetics and Hepatology .
  • Summary of Application : Proglumide, an orally administered cholecystokinin receptor antagonist, was found to improve nonalcoholic steatohepatitis, reverse liver fibrosis, and decrease the incidence of hepatocellular carcinoma (HCC) in animal models .
  • Methods of Application : In a translational study, subjects with confirmed cirrhosis, Child-Pugh stage A or B, or healthy controls were recruited for a single-dosing study. Baseline urine and blood samples were obtained before administration of proglumide and also collected after ingestion up to 24 h .
  • Results : Peak plasma concentrations (Cmax) of 7847, 9721, and 10,635 ng/mL at about 1 h (Tmax) for healthy controls, subjects with Child-Pugh A, and B cirrhosis, respectively. The serum elimination half time was 3 h. Maximum urine drug concentration (Cmax = 411 µg/mL) was observed at 3 h, and urinary drug concentration declined at 5 h .

Application in Hepatocellular Carcinoma

  • Scientific Field : Oncology .
  • Summary of Application : Proglumide has been found to improve the efficacy of immune checkpoint antibodies in hepatocellular carcinoma (HCC). The cholecystokinin-B receptor (CCK-BR), a potential target for the treatment of HCC, is overexpressed in murine and human HCC and not in normal liver tissue .
  • Methods of Application : Mice bearing syngeneic RIL-175 HCC tumors were treated with phosphate buffer saline (PBS; control), proglumide (a CCK-receptor antagonist), an antibody to programmed cell death protein 1 (PD-1Ab), or the combination of proglumide and the PD-1Ab .
  • Results : Proglumide decreased fibrosis in the tumor microenvironment and increased the number of intratumoral CD8+ T cells in RIL-175 tumors. When proglumide was given in combination with the PD-1Ab, there was a further significant increase in intratumoral CD8+ T cells, improved survival, and alterations in genes regulating tumoral fibrosis and epithelial-to-mesenchymal transition .

Application in Pancreatic Cancer

  • Scientific Field : Oncology .
  • Summary of Application : This application is based on a study on mice that showed reversal inflammation, fibrosis, and acinar ductal metaplasia with proglumide .
  • Methods of Application : This was an investigator-initiated translational research study .
  • Results : The results of this study are not specified in the source .

Orientations Futures

Proglumide has been found to improve nonalcoholic steatohepatitis, reverse liver fibrosis, and decrease the incidence of hepatocellular carcinoma (HCC) in animal models . Therefore, it may be beneficial to test the efficacy of proglumide as a therapeutic agent in subjects with cirrhosis or HCC .

Propriétés

IUPAC Name

4-benzamido-5-(dipropylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMKFQYCZXERLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023516
Record name Proglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proglumide

CAS RN

6620-60-6
Record name Proglumide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6620-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proglumide [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006620606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proglumide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13431
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name proglumide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Proglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Proglumide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.880
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROGLUMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPL8W5565D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Proglumide
Reactant of Route 2
Reactant of Route 2
Proglumide
Reactant of Route 3
Proglumide
Reactant of Route 4
Proglumide
Reactant of Route 5
Proglumide
Reactant of Route 6
Reactant of Route 6
Proglumide

Citations

For This Compound
5,880
Citations
RD Beauchamp, CM Townsend Jr, P Singh… - Annals of …, 1985 - ncbi.nlm.nih.gov
… We cannot determine the mechanism ofthe proglumide antitumor effect from these studies. Our results may be explained either by direct effects of proglumide on proliferation of tumor …
Number of citations: 146 www.ncbi.nlm.nih.gov
WF Hahne, RT Jensen, GF Lemp… - Proceedings of the …, 1981 - National Acad Sciences
… proglumide has beenreportedtoinhibit theactions ofboth gastrin and caerulein (3, 5, 11), we considered the possibility that proglumide is … tested the abilities of proglumide and benzotript (…
Number of citations: 350 www.pnas.org
JP Smith, TE Solomon - Gastroenterology, 1988 - Elsevier
The effects of gastrin, proglumide (a gastrin receptor antagonist), and somatostatin on growth of human colon adenocarcinoma cell lines CX1, X56, and HT29 were examined in two …
Number of citations: 232 www.sciencedirect.com
CC Hsu, S Bansal, H Cao, CI Smith, AR He, MD Gay… - Pharmaceutics, 2022 - mdpi.com
… of proglumide … proglumide is safe and has similar pharmacokinetic properties in subjects with cirrhosis as in healthy controls; therefore, it will be safe to test the efficacy of proglumide as …
Number of citations: 1 www.mdpi.com
LA Chiodo, BS Bunney - Science, 1983 - science.org
… mic acid derivative, proglumide, which has been used in the treatment of peptic ulcers in … Here we report that proglumide selectively blocks CCK-induced excitations of both DA neurons …
Number of citations: 196 www.science.org
F Benedetti, M Amanzio, C Casadio, A Oliaro, G Maggi - Pain, 1997 - Elsevier
… pain increase within 30 min (nocebo+proglumide 5 mg); 18 (… of 0.5 mg of proglumide (nocebo+proglumide 0.5 mg+… injection of 5 mg of proglumide (nocebo+proglumide 5 mg+naloxone)…
Number of citations: 283 www.sciencedirect.com
K Shen, S He, Y He - Chinese medical journal, 1998 - mednexus.org
OBJECTIVE To explore the effects of proglumide, a gastrin receptor antagonist, on the amount of viable cells, synthesis of DNA and protein, and cell proliferation cycle in human large …
Number of citations: 12 mednexus.org
F Benedetti - Pain, 1996 - Elsevier
… opiates is potentiated by proglumide, we analysed the effects of … The fact that placebo potentiation by proglumide occurred … condition for the action of proglumide. These results suggest …
Number of citations: 401 www.sciencedirect.com
RT Jensen, ZC Zhou, RB Murphy… - American Journal …, 1986 - journals.physiology.org
Thirteen proglumide derivatives that varied in the length of … Each derivative was more potent than proglumide. There was a … of proglumide was 1,300 times more potent than proglumide, …
Number of citations: 80 journals.physiology.org
C Niederau, LD Ferrell, JH Grendell - Gastroenterology, 1985 - Elsevier
… of proglumide or secre.tin when the animals were killed 12 h after the beginning of the injections, (b) to study the effects of proglumide … (c) to study the effects of proglumide or secretin on …
Number of citations: 431 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.